2-{[(3-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-{[(3-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique tricyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a tricyclic core with an aza group and a tolylamino-methyl substituent, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-4-azatricyclo[5.2.1.0*2,6*]dec-8-ene-3,5-dione with m-tolylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
2-{[(3-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anti-cancer and anti-angiogenesis activities.
Materials Science: The unique tricyclic structure of the compound makes it a candidate for the development of novel materials with specific electronic and mechanical properties.
Biological Research: The compound’s interactions with biological molecules and its potential as a biochemical probe are areas of active research.
Mechanism of Action
The mechanism of action of 2-{[(3-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit key enzymes or signaling pathways involved in cancer cell proliferation and angiogenesis. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Oxatricyclo[5.2.1.0*2,6*]dec-8-ene-3,5-dione: This compound shares a similar tricyclic core structure and has been studied for its neuroprotective potential.
1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.0*2,6*]dec-8-ene-3,5-dione: Another related compound with modifications at the tricyclic core, studied for its anti-cancer properties.
Uniqueness
2-{[(3-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tricyclic core with a tolylamino-methyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H18N2O2 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
4-[(3-methylanilino)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C17H18N2O2/c1-10-3-2-4-13(7-10)18-9-19-16(20)14-11-5-6-12(8-11)15(14)17(19)21/h2-7,11-12,14-15,18H,8-9H2,1H3 |
InChI Key |
ILRFSWKZEAMNQS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NCN2C(=O)C3C4CC(C3C2=O)C=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)NCN2C(=O)C3C4CC(C3C2=O)C=C4 |
Origin of Product |
United States |
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